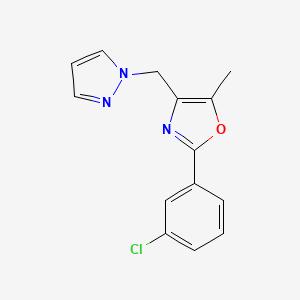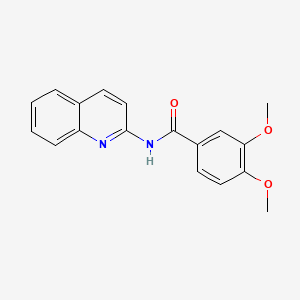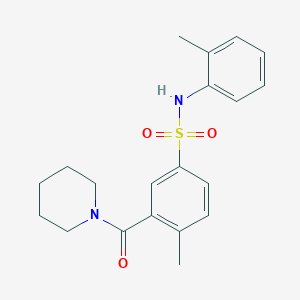![molecular formula C11H8ClF6NO3 B5259555 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE](/img/structure/B5259555.png)
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: Known for its use as a BCR-ABL tyrosine kinase inhibitor.
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: Another similar compound with distinct biological activities.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2,3,3,3-TETRAFLUORO-2-METHOXYPROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF6NO3/c1-21-9(13,10(14,15)16)8(20)19-6-2-4-7(5-3-6)22-11(12,17)18/h2-5H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZQDIAWIBEKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC=C(C=C1)OC(F)(F)Cl)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5259477.png)


![3,7-dimethyl-11-[(1-methyl-1H-indol-2-yl)carbonyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5259523.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5259531.png)


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5259561.png)
![N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5259568.png)
![N-{4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-4-oxobutyl}acetamide](/img/structure/B5259572.png)
![N'-{[1-(3,4-dimethylbenzyl)pyrrolidin-3-yl]methyl}-N-ethyl-N-methylsulfamide](/img/structure/B5259579.png)
![N,N,4-trimethyl-3-(2-{[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5259587.png)
![1-benzyl-4-[2-(4-methoxyphenyl)vinyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5259590.png)
![2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE](/img/structure/B5259597.png)
